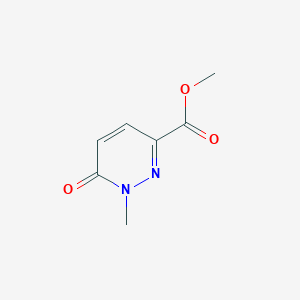

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOCOCULIFZPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details two primary synthetic pathways, with a focus on the underlying chemical principles and experimental best practices. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The unique electronic and structural features of the pyridazinone ring allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The presence of a reactive ester group and a methylated nitrogen atom offers multiple points for further chemical modification, making it a versatile intermediate in the design of novel drug candidates.[2]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.

-

Strategy A: Direct Cyclocondensation. This is the most convergent and efficient approach, involving the direct reaction of a suitable 1,4-dicarbonyl equivalent with methylhydrazine. The use of dimethyl acetylenedicarboxylate (DMAD) as the C4-synthon is particularly advantageous as it directly installs the required ester functionality at the 3-position.

-

Strategy B: Stepwise Synthesis via Carboxylic Acid Intermediate. This approach involves the initial synthesis of the pyridazinone ring with a carboxylic acid at the 3-position, followed by N-methylation and subsequent esterification. While less direct, this strategy can be beneficial if the starting materials for the carboxylic acid synthesis are more readily available or if derivatization at the nitrogen and carboxyl groups needs to be performed in a specific order.

This guide will provide detailed protocols for both strategies, with a primary focus on the more efficient direct cyclocondensation route.

Synthetic Pathway I: Direct Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Methylhydrazine

This pathway represents a highly efficient and atom-economical route to the target molecule. The core of this synthesis is the [4+2] cycloaddition reaction between an electron-deficient alkyne (DMAD) and a dinucleophile (methylhydrazine).

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the sp-hybridized carbons of DMAD. This is followed by an intramolecular cyclization and a subsequent tautomerization to yield the stable pyridazinone ring. The presence of a catalytic amount of acid can facilitate the reaction by protonating the carbonyl oxygen of DMAD, thereby increasing its electrophilicity.[6]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 10 | 1.42 g |

| Methylhydrazine | 46.07 | 10 | 0.46 g |

| Methanol (anhydrous) | - | - | 20 mL |

| Acetic acid (glacial) | - | catalytic | 2-3 drops |

Procedure:

-

To a solution of dimethyl acetylenedicarboxylate (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Slowly add methylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the product under vacuum to obtain this compound.

Characterization Data (Predicted)

-

Appearance: White to off-white solid.

-

Molecular Formula: C₆H₈N₂O₃[7]

-

Molecular Weight: 168.14 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 3.70 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 160.5, 145.0, 130.0, 115.0, 52.5, 35.0.

-

IR (KBr, cm⁻¹): 1720 (C=O, ester), 1660 (C=O, amide), 1600, 1450.

-

Mass Spectrometry (ESI+): m/z 169.05 [M+H]⁺.

Synthetic Pathway II: Stepwise Synthesis via Carboxylic Acid Intermediate

This alternative route involves the formation of the pyridazinone ring with a carboxylic acid moiety, followed by esterification.

Step 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This intermediate can be synthesized by the cyclocondensation of a suitable 1,4-dicarbonyl compound with methylhydrazine. A common starting material is mucobromic or mucochloric acid.

Reaction Scheme:

Caption: Synthesis of the carboxylic acid intermediate.

Step 2: Esterification of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The carboxylic acid intermediate is then converted to its methyl ester. A standard method is Fischer esterification.[8]

Experimental Protocol (Fischer Esterification):

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 154.12 | 5 | 0.77 g |

| Methanol (anhydrous) | - | excess | 25 mL |

| Sulfuric acid (concentrated) | - | catalytic | 3-4 drops |

Procedure:

-

Suspend 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (5 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (3-4 drops) to the suspension.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Visualization of the Synthetic Workflow

Caption: Comparative workflow of the two synthetic strategies.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions; loss during work-up. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use a slight excess of the more volatile reagent. Refine purification technique to minimize loss. |

| Impure Product | Presence of starting materials or byproducts. | Monitor reaction closely with TLC to avoid over-running. Optimize purification method (e.g., change solvent system for chromatography, try recrystallization from a different solvent). |

| Reaction Fails to Start | Low reactivity of starting materials; inactive catalyst. | Ensure the purity of reagents. Use a freshly opened bottle of methylhydrazine. Slightly increase the amount of acid catalyst. |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple routes. The direct cyclocondensation of dimethyl acetylenedicarboxylate with methylhydrazine is the preferred method due to its efficiency and convergence. The stepwise approach, while longer, offers flexibility in substrate choice and functional group manipulation. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uakron.edu [uakron.edu]

An In-depth Technical Guide to Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 74173-58-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound identified by CAS number 74173-58-3. This document elucidates the chemical identity, structural characterization, and physico-chemical properties of this molecule. A significant point of clarification is addressed herein: CAS number 74173-58-3 is unequivocally assigned to this compound and not to N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7), a distinct chemical entity with which it has been occasionally misassociated in some databases. This guide will focus exclusively on the correct compound, presenting its structural formula, molecular properties, and a summary of available characterization data. The content is designed to provide researchers and drug development professionals with a foundational understanding of this specific pyridazinone derivative.

Chemical Identity and Structure Elucidation

The compound registered under CAS number 74173-58-3 is scientifically known as This compound . Its molecular structure is characterized by a dihydropyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure is substituted with a methyl group on one of the nitrogen atoms, an oxo group, and a methyl carboxylate group.

The IUPAC name for this compound is This compound .[1]

Structural Representation:

Caption: 2D Chemical Structure of this compound.

Molecular and Physical Properties:

A summary of the key physico-chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 74173-58-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Purity | ≥97% | [1] |

| Physical State | Solid | N/A |

| Storage | Room temperature | [1] |

Synthesis and Purification

A general synthetic approach for related pyridazinone-4-carboxamides has been described, which may provide insights into potential synthetic strategies.[2] The synthesis of methyl 6-chloropyridazine-3-carboxylate, a related intermediate, has been achieved from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[3]

Purification of the final product would likely be achieved through standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Although a complete set of assigned spectral data for this specific compound is not available in the reviewed literature, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

A singlet for the N-methyl protons.

-

A singlet for the O-methyl protons of the ester group.

-

Signals for the two protons on the pyridazinone ring, likely appearing as doublets or multiplets depending on their coupling.

For a related compound, 6-Phenyl-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide, the chemical shifts for the pyridazinone ring protons were observed in the aromatic region.[2]

-

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Expected signals would include:

-

A signal for the carbonyl carbon of the ester.

-

A signal for the carbonyl carbon of the pyridazinone ring.

-

Signals for the carbons of the N-methyl and O-methyl groups.

-

Signals for the carbon atoms of the pyridazinone ring.

In a similar pyridazinone structure, the carbonyl carbon of the pyridazinone ring was observed at approximately 161.68 ppm, and the ester carbonyl at 163.43 ppm.[2]

-

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron impact mass spectrum of a related compound, 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, showed a clear molecular ion peak.[4] For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 168.15.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

-

A strong absorption band for the C=O stretching of the amide in the pyridazinone ring, typically around 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the methyl and aromatic protons.

-

C-N and C-O stretching vibrations.

For a series of dihydropyrimidinones, which share some structural similarities, the C=O stretching vibrations were observed in the range of 1608-1896 cm⁻¹.[5]

Applications and Potential Research Directions

Pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities. While the specific applications of this compound are not extensively documented, its structural features suggest potential for further investigation in several areas:

-

Drug Discovery: The pyridazinone core is a key pharmacophore in a variety of therapeutic agents. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity.

-

Agrochemical Research: Heterocyclic compounds are widely used in the development of new pesticides and herbicides.

-

Materials Science: The unique electronic and structural properties of pyridazinone derivatives may lend themselves to applications in materials science.

Further research is warranted to explore the synthetic derivatization of this molecule and to evaluate the biological activities of the resulting compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be stored at room temperature in a well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS 74173-58-3), clarifying its chemical identity and distinguishing it from other compounds. While comprehensive experimental data remains to be fully published, this document synthesizes the available information on its structure, properties, and potential applications. It is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic compounds, providing a solid foundation for future investigations in medicinal chemistry and other scientific disciplines.

References

Illuminating the Molecular Architecture: A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise elucidation of molecular structure is paramount. Heterocyclic compounds, particularly pyridazinone derivatives, represent a cornerstone of many pharmacologically active agents. This in-depth technical guide focuses on a key molecule in this class: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No: 74173-58-3).[1] As a Senior Application Scientist, this document provides not only the anticipated spectroscopic data for this compound but also delves into the causality behind the experimental choices and methodologies, ensuring a robust and reproducible analytical workflow.

While direct experimental spectra for this specific molecule are not widely available in public repositories, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a highly predictive and practical framework for its characterization. This approach empowers researchers to confidently identify and analyze this compound, fostering both efficiency and scientific rigor in their developmental pipelines.

Molecular Profile

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 74173-58-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Canonical SMILES | CN1N=C(C=CC1=O)C(=O)OC | N/A |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, including the influence of the N-methyl group, the ester functionality, and the dihydropyridazinone core, in conjunction with established spectroscopic databases and predictive algorithms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | d | 1H | H-4 | The deshielding effect of the adjacent carbonyl group and the nitrogen atom in the pyridazinone ring is expected to shift this proton downfield. |

| ~6.9 - 7.1 | d | 1H | H-5 | This proton is expected to be upfield relative to H-4 due to its greater distance from the electron-withdrawing carbonyl group. |

| ~3.9 | s | 3H | -OCH₃ (ester) | The chemical shift is characteristic for a methyl ester group. |

| ~3.7 | s | 3H | N-CH₃ | The N-methyl group is typically observed in this region. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is expected in this region. |

| ~160 | C=O (ring) | The carbonyl carbon of the pyridazinone ring is also expected in the downfield region. |

| ~145 | C-3 | The carbon atom attached to the carboxylate group is significantly deshielded. |

| ~135 | C-6 | The carbon atom of the carbonyl group within the ring. |

| ~130 | C-4 | This olefinic carbon is deshielded by the adjacent carbonyl and nitrogen atoms. |

| ~120 | C-5 | This olefinic carbon is expected to be further upfield compared to C-4. |

| ~52 | -OCH₃ (ester) | The methyl carbon of the ester group. |

| ~40 | N-CH₃ | The N-methyl carbon. |

Predicted Infrared (IR) Data (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730 | Strong | C=O stretch (ester) | Characteristic stretching frequency for an α,β-unsaturated ester carbonyl. |

| ~1670 | Strong | C=O stretch (amide/ring) | Typical stretching frequency for a carbonyl group in a cyclic amide (lactam) like pyridazinone. |

| ~1600 | Medium | C=C stretch | Stretching vibration of the carbon-carbon double bond within the pyridazinone ring. |

| ~1450 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |

| ~1250 | Strong | C-O stretch (ester) | Asymmetric stretching of the C-O-C bond of the ester. |

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 169.0557 | [M+H]⁺ |

| 191.0376 | [M+Na]⁺ |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide high-quality, reproducible spectroscopic data for the characterization of this compound. The causality behind each step is explained to ensure a deep understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of organic molecules.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it is largely "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals.[2] The concentration is optimized to ensure a good signal-to-noise ratio without causing issues with solubility or line broadening.[3]

-

Protocol:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

-

-

Data Acquisition:

-

Rationale: Shimming is a critical step to ensure a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals. The number of scans is chosen to achieve an adequate signal-to-noise ratio, with more scans required for the less sensitive ¹³C nucleus.

-

Protocol:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. Longer acquisition times are typically necessary.

-

-

-

Data Processing:

-

Rationale: Proper data processing is essential for accurate interpretation. Referencing the spectrum to the known chemical shift of the residual solvent peak provides a calibrated scale for determining the chemical shifts of the analyte.

-

Protocol:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Workflow for FTIR Data Acquisition (KBr Pellet Method)

Caption: Workflow for FTIR sample preparation and data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to infrared radiation and, when pressed into a thin pellet, provides a solid matrix for the sample.[4][5] Thorough grinding and mixing are essential to ensure a homogeneous distribution of the sample within the KBr, which is critical for obtaining a high-quality spectrum.[4]

-

Protocol:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Add approximately 200 mg of spectroscopic grade KBr to the mortar and grind to a fine powder.

-

Add 1-2 mg of the sample to the mortar and continue to grind until the mixture is homogeneous.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6]

-

-

-

Data Acquisition:

-

Rationale: A background spectrum is collected to account for the absorption of infrared radiation by atmospheric components (e.g., CO₂, H₂O) and the instrument optics. The sample spectrum is then ratioed against the background to produce a spectrum that is solely due to the sample.

-

Protocol:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum.

-

Mount the KBr pellet in a sample holder and place it in the spectrometer.

-

Acquire the sample spectrum.

-

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Workflow for ESI-MS Data Acquisition

Caption: Workflow for ESI-MS sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules. The sample is prepared in a volatile solvent, often with a small amount of acid (like formic acid), to promote protonation and the formation of [M+H]⁺ ions.[7] A low concentration is used to avoid saturation of the detector.

-

Protocol:

-

Prepare a stock solution of the sample in a high-purity solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Add 0.1% formic acid to the final solution to facilitate protonation.

-

-

-

Data Acquisition:

-

Rationale: The sample solution is introduced into the mass spectrometer via the ESI source. A high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[8][9] These ions are then analyzed and detected.

-

Protocol:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Infuse the sample solution into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

-

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By presenting predicted spectroscopic data grounded in established chemical principles and detailed, rationale-driven experimental protocols, this document serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The self-validating nature of the described workflows ensures the generation of reliable and high-quality data, facilitating the confident identification and structural elucidation of this important heterocyclic compound. This, in turn, accelerates the pace of research and development, where the unambiguous characterization of molecules is a critical determinant of success.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Foreword: The Pyridazinone Core - A Privileged Scaffold in Drug Discovery

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey into the intricate landscape of molecular interactions. Within this landscape, certain chemical structures, or "privileged scaffolds," repeatedly emerge as foundational frameworks for successful drugs. The pyridazinone ring system is a prime example of such a scaffold. This six-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its synthetic tractability and its ability to interact with a wide array of biological targets.[1][2] Derivatives of the pyridazinone core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2] This guide delves into the specific, yet illustrative, case of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a compound that embodies the therapeutic potential of its class. While direct, extensive research on this particular molecule is nascent, by examining the well-trodden paths of its structural analogues, we can illuminate its probable mechanisms of action and chart a course for its future investigation.

Section 1: Synthesis and Chemical Profile

Proposed Synthetic Pathway

The synthesis would likely commence with a condensation reaction, a cornerstone of heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system. Each step includes checks and potential purification methods to ensure the integrity of the subsequent step.

-

Step 1: Cyclocondensation

-

To a solution of diethyl 2-oxosuccinate (1 equivalent) in absolute ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic attack of the hydrazine on the keto-ester, followed by intramolecular cyclization and dehydration, forms the pyridazinone ring.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.

-

Purify the resulting crude intermediate, Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, by column chromatography on silica gel.

-

-

Step 2: Aromatization (Oxidation)

-

Dissolve the purified intermediate (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Causality: The bromine acts as an oxidizing agent to introduce a double bond, leading to the aromatization of the dihydropyridazine ring.

-

Quench the reaction by pouring it into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Section 2: Postulated Mechanisms of Action - A Synthesis of Evidence

The true value of the pyridazinone scaffold lies in its ability to be decorated with various functional groups, allowing for the fine-tuning of its biological activity. Based on extensive research into its derivatives, we can postulate several primary mechanisms of action for this compound.

Inhibition of Protein Kinases

A significant body of evidence points to pyridazinone derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6][7]

-

Targeted Kinases: Pyridazinone-based compounds have been identified as inhibitors of c-Met, C-terminal Src Kinase (CSK), and Phosphoinositide 3-kinases (PI3Ks).[5][6][7]

-

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific substitutions on the pyridazinone ring dictate the selectivity and potency against different kinases.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have consistently demonstrated potent anti-inflammatory properties.[8][9][10]

-

Inhibition of Inflammatory Mediators: These compounds have been shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9]

-

Interference with NF-κB Signaling: A primary mechanism for this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[8]

-

Phosphodiesterase (PDE) Inhibition: Some pyridazinone derivatives act as inhibitors of phosphodiesterases, particularly PDE4.[11][12][13][14] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory response.[11]

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jaoc.samipubco.com [jaoc.samipubco.com]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of the Pyridazinone Core: A Computational Chemist's Guide

Introduction: The Versatility of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic motif, has firmly established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and cardiovascular effects.[1][2][3] This versatility stems from the core's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic parameters to achieve desired pharmacological profiles. This guide provides an in-depth exploration of the computational methodologies that have become indispensable in the rational design and optimization of pyridazinone-based therapeutic agents.

The Computational Chemist's Toolkit for Pyridazinone Research

Modern drug discovery relies heavily on a synergistic interplay between experimental synthesis and computational modeling. For the pyridazinone core, a variety of in silico techniques are routinely employed to predict biological activity, elucidate mechanisms of action, and guide the design of novel derivatives with enhanced potency and selectivity.

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the preferred orientation of a ligand when bound to a specific protein target.[4][5][6] This technique is instrumental in understanding the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern ligand binding affinity.

Experimental Protocol: A Generalized Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site, typically based on the location of a known inhibitor or through cavity detection algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the pyridazinone derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[7]

-

Score the generated poses based on a scoring function that estimates the binding free energy.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked docking poses to analyze the binding mode and key interactions with the protein.

-

Compare the docking poses of a series of pyridazinone analogs to rationalize their structure-activity relationships (SAR).

-

The causality behind this protocol lies in creating a computationally tractable yet biophysically relevant model of the ligand-receptor interaction. The preparation steps are crucial for ensuring the accuracy of the subsequent calculations. For instance, incorrect protonation states of residues in the active site can lead to erroneous predictions of binding modes.

Visualization: Conceptual Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies of pyridazinone derivatives.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Structure-Activity Landscape

QSAR modeling provides a mathematical framework to correlate the chemical structures of a series of compounds with their biological activities.[8][9] This approach is particularly valuable when the 3D structure of the biological target is unknown. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that highlight the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.

Experimental Protocol: A Typical 3D-QSAR Study

-

Dataset Preparation:

-

Compile a dataset of pyridazinone derivatives with their corresponding biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (for model generation) and a test set (for model validation).

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset.

-

Align the molecules based on a common substructure (e.g., the pyridazinone core).

-

-

Calculation of Molecular Fields:

-

For CoMFA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule.

-

For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the biological activities.

-

-

Model Validation:

-

Assess the predictive power of the model using the test set and various statistical parameters (e.g., q², r², predictive r²).

-

-

Contour Map Analysis:

-

Visualize the generated 3D contour maps to identify the structural features that favor or disfavor biological activity.

-

The rationale behind this protocol is to create a statistically robust model that can not only explain the observed SAR but also predict the activity of novel, yet-to-be-synthesized compounds. The alignment of the molecules is a critical step, as a poor alignment will lead to a non-predictive QSAR model.

Pharmacophore Modeling: Identifying the Essential Features for Activity

Pharmacophore modeling aims to identify the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[10][11] This information can then be used to search large chemical databases for novel scaffolds that match the pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for a set of active pyridazinone derivatives.

-

-

Feature Identification:

-

Identify the common chemical features present in the active compounds.

-

-

Pharmacophore Hypothesis Generation:

-

Generate a series of pharmacophore hypotheses that consist of different combinations of the identified features.

-

-

Hypothesis Validation:

-

Score the generated hypotheses based on their ability to correctly classify active and inactive compounds in a known dataset.

-

The best hypothesis is the one that provides the best statistical correlation and predictive power.[10]

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search for molecules in a chemical database that contain the required features in the correct spatial arrangement.

-

This protocol is self-validating through the use of a test set of compounds with known activities to assess the predictive power of the generated pharmacophore model. The ultimate goal is to abstract the key features for activity from a set of known active molecules to discover new ones.

Visualization: Integrated Computational Drug Discovery Workflow

Caption: An integrated workflow showcasing the interplay of various computational techniques in pyridazinone drug discovery.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow for the study of the dynamic behavior of the complex over time.[12][13] This technique is particularly useful for assessing the stability of the predicted binding pose and for understanding how the protein and ligand adapt to each other upon binding.

Experimental Protocol: A Standard MD Simulation Setup

-

System Preparation:

-

Start with the docked complex of the pyridazinone derivative and the target protein.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Minimize the energy of the system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature and equilibrate the pressure.

-

-

Production Run:

-

Run the simulation for a desired length of time (typically nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

-

The equilibration phase is critical to ensure that the system reaches a stable state before the production run. The analysis of the trajectory provides insights into the stability of the ligand in the binding pocket and the flexibility of different regions of the protein.

Applications and Case Studies

The application of these computational methods has been instrumental in the discovery and development of numerous pyridazinone derivatives with diverse therapeutic applications.

| Therapeutic Area | Target | Computational Methods Used | Key Findings | Reference |

| Anti-inflammatory | COX-2 | Molecular Docking, 3D-QSAR | Identification of key interactions with the COX-2 active site, leading to the design of potent and selective inhibitors.[14][15] | [14],[15] |

| Anticancer | FGFR1 | 3D-QSAR, Covalent Docking, MD Simulations | Elucidation of the binding mechanism of covalent inhibitors and the design of novel, highly potent FGFR1 inhibitors.[12][13] | [12],[13] |

| Antiviral (Anti-HIV) | Reverse Transcriptase | Molecular Docking | Prediction of favorable binding interactions of pyridazinone derivatives with the non-nucleoside inhibitor binding pocket.[4] | [4] |

| Cardiovascular | α1-adrenoceptor | Pharmacophore Modeling | Generation of a predictive pharmacophore model that rationalized the structure-activity relationships of pyridazinone-based α1-antagonists.[10][11] | [10],[11] |

| Neurodegenerative | Acetylcholinesterase | QSAR, Pharmacophore Analysis | Development of a QSAR model to predict the IC50 values of pyridazinone-based acetylcholinesterase inhibitors.[9] | ,[9] |

Future Perspectives

The field of computational chemistry is continuously evolving, and the study of pyridazinone core structures will undoubtedly benefit from these advancements. The increasing use of machine learning and artificial intelligence in drug discovery is poised to accelerate the identification of novel pyridazinone-based drug candidates. Furthermore, the integration of computational predictions with experimental data through iterative design-synthesize-test cycles will continue to be a powerful strategy for the development of the next generation of pyridazinone-based therapeutics. The repurposing of existing pyridazinone-based molecules for new therapeutic targets, guided by in silico screening, also presents a promising avenue for future research.[16][17][18][19]

References

- 1. tandfonline.com [tandfonline.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. scienceopen.com [scienceopen.com]

Solubility and stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] this compound, as a specific derivative, holds potential in drug discovery programs. However, its progression from a hit compound to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the aqueous solubility and chemical stability of this molecule. We delve into the causality behind experimental choices, present self-validating protocols for empirical determination, and offer insights into interpreting the resulting data. This document serves not as a simple data sheet, but as a strategic manual for the systematic characterization required for successful drug development.

Introduction to the Pyridazinone Core and the Target Molecule

The 3(2H)-pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties.[4] This "wonder nucleus" has been incorporated into numerous compounds demonstrating diverse biological activities.[4][5] The subject of this guide, this compound, combines the core pyridazinone structure with a methyl ester and an N-methyl group. These substitutions are critical as they directly influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility and stability—two of the most crucial parameters impacting bioavailability and shelf-life.

A comprehensive evaluation of these properties at an early stage is paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. This guide provides the theoretical grounding and practical methodologies to rigorously characterize this promising compound.

Physicochemical Profile and In Silico Prediction

Before embarking on laboratory-based assessments, it is instructive to compile the known and predicted physicochemical properties of the target molecule and its close structural analogs. This data provides a baseline for experimental design.

| Property | Value / Prediction | Source / Method | Rationale and Implication |

| Molecular Formula | C₇H₈N₂O₃ | - | Fundamental for all calculations. |

| Molecular Weight | 168.15 g/mol | Calculation | Affects diffusion and membrane transport. |

| CAS Number | Not directly found; Parent acid is 100047-66-3.[6][7] | Literature | Essential for substance identification. |

| Predicted LogP (AlogP) | ~0.1 - 0.5 | Cheminformatics Tools | The low positive value suggests moderate lipophilicity and a potential for reasonable aqueous solubility, a desirable trait for many drug candidates. |

| Hydrogen Bond Donors | 0 | Structural Analysis | The absence of donors (like N-H) reduces the potential for intermolecular hydrogen bonding in the solid state, which can sometimes improve solubility in non-polar solvents. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Structural Analysis | The presence of multiple acceptors allows for interaction with protic solvents like water, which is favorable for aqueous solubility. |

| Polar Surface Area (PSA) | 61.9 Ų | Calculation | A PSA below 140 Ų is often associated with good cell membrane permeability. |

A Strategic Framework for Solubility Assessment

Solubility is not a single value but a parameter dependent on conditions. We must distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.

Experimental Workflow for Solubility Determination

The following workflow outlines a logical progression from high-throughput screening to a definitive thermodynamic measurement.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Approach)

This method is considered the gold standard for determining the true equilibrium solubility.

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method overcomes the kinetic barriers and supersaturation effects often seen in high-throughput screens. The resulting value is crucial for biopharmaceutical classification (BCS) and formulation design.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and purified water) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours.

-

Equilibrium Confirmation: At 24 hours, take a small aliquot. Continue agitating and take another aliquot at 48 hours. If the concentrations are within ±5%, equilibrium is assumed to have been reached.

-

Sample Processing: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (use a filter material, like PVDF, validated for low compound binding).

-

Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.

Comprehensive Stability and Forced Degradation Analysis

Stability testing determines the molecule's intrinsic robustness and identifies potential degradation pathways. This information is critical for establishing storage conditions, shelf-life, and developing a stability-indicating analytical method.

Rationale for Forced Degradation

Forced degradation (or stress testing) is an ICH-mandated process that intentionally exposes a drug substance to harsh conditions to accelerate its decomposition. The primary goals are:

-

To identify likely degradation products: This is essential for toxicology assessment and impurity tracking in future batches.

-

To elucidate degradation pathways: Understanding the mechanism of decay (e.g., hydrolysis, oxidation) allows for the development of stable formulations.

-

To demonstrate analytical method specificity: The stress samples are used to prove that the chosen analytical method (typically HPLC) can separate the intact drug from all its degradation products.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Forced Degradation Study

This protocol outlines the typical stress conditions applied to understand the stability profile of pyridazinone derivatives.

Methodology:

-

Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and sample at various time points.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis of esters is often rapid. Sample at early time points. The ester functionality is a likely point of hydrolytic attack.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. Pyridazinone rings can be susceptible to oxidation.[8]

-

Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) in the dark.

-

Photostability: Expose the solid compound and a solution to controlled light conditions as specified in ICH guideline Q1B.

-

Sample Analysis: At each time point, quench the reaction (e.g., neutralize acid/base samples). Analyze all stressed samples, along with an unstressed control, by a high-resolution HPLC method with a photodiode array (PDA) detector.

-

Peak Identification: Analyze the samples by LC-MS to obtain mass information for any new peaks that appear, aiding in the structural elucidation of degradation products.

Predicted Degradation Pathways

Based on the structure and general knowledge of related heterocyclic systems, the following degradation pathways are plausible:[8]

-

Hydrolysis: The methyl ester is the most probable site for both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[6]

-

Oxidation: The pyridazinone ring itself may be susceptible to N-oxidation or ring-opening reactions under strong oxidative stress.[8]

Data Interpretation and Reporting

Solubility Data:

-

Report solubility in clear units (e.g., mg/mL or µM).

-

Always specify the solvent/buffer system, pH, and temperature.

-

For drug development, a thermodynamic aqueous solubility of >100 µg/mL is often considered favorable.

Stability Data:

-

Calculate the percentage of the parent compound remaining at each time point under each stress condition.

-

Report the percentage of total impurities formed (mass balance). A good mass balance (95-105%) indicates that all major degradants are being detected.

-

Use LC-MS data to propose structures for the major degradants.

-

Conclude on the intrinsic stability of the molecule and identify the conditions under which it is most labile. This information directly guides formulation efforts (e.g., if the compound is base-labile, formulations should be buffered to a slightly acidic pH).

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the advancement of any compound through the drug discovery and development pipeline. For this compound, the protocols and frameworks outlined in this guide provide a robust pathway to generate the critical data needed by medicinal chemists, formulators, and analytical scientists. By understanding the "why" behind each experimental choice and adhering to rigorous, self-validating methodologies, research teams can make informed decisions, mitigate risks, and ultimately accelerate the journey of a promising molecule toward clinical application.

References

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Hit2Lead | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | CAS# 100047-66-3 | MFCD03982044 | BB-4000134 [hit2lead.com]

- 8. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate as a Synthetic Building Block

Introduction: The Rising Prominence of Pyridazinones in Medicinal Chemistry

The pyridazinone core is a privileged scaffold in modern drug discovery, appearing in a diverse array of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate emerges as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in the synthesis of complex molecular architectures, tailored for researchers and professionals in drug development and synthetic chemistry.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| CAS Number | 70533-66-9 | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted) | N/A |

The structure of this compound features a dihydropyridazinone ring, an N-methyl group, and a methyl carboxylate moiety at the 3-position. The N-methylation at the 1-position significantly influences the molecule's reactivity and solubility compared to its N-H counterpart. The electron-withdrawing nature of the carboxylate group and the ring carbonyl renders the pyridazinone core susceptible to a range of chemical transformations.

Strategic Synthesis of the Core Scaffold

A robust and scalable synthetic route to this compound is essential for its widespread application. While a direct, one-pot synthesis is not extensively documented, a logical and efficient pathway can be devised based on established methodologies for related pyridazinone systems. The proposed synthetic strategy involves a two-step sequence: the synthesis of the precursor carboxylic acid followed by its esterification.

Caption: Proposed two-step synthetic workflow for the target molecule.

Part 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible approach, adapted from a patent for a similar pyridazinone, involves the cyclocondensation of a suitable precursor with methylhydrazine, followed by an oxidation step.[1]

Experimental Protocol:

-

Cyclocondensation: To a solution of dimethyl 2-methylenebutanedioate in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine. The reaction mixture is then heated to reflux for several hours to facilitate the cyclization, forming the dihydropyridazinone ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation/Aromatization: Following the cyclization, an oxidizing agent is introduced to form the aromatic pyridazinone ring. A common method involves the use of bromine in acetic acid.[1] The reaction is typically carried out at room temperature.

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Part 2: Esterification to the Final Product

With the carboxylic acid in hand, the final step is a standard esterification. Fischer esterification is a reliable and widely used method for this transformation.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. The methanol is then removed under reduced pressure. The resulting crude product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Final purification is achieved through column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Utility: A Hub for Molecular Diversification

This compound is a versatile building block, offering multiple sites for chemical modification. This allows for the systematic exploration of chemical space in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate in Medicinal Chemistry

Introduction: The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of this core structure have shown promise in developing treatments for some of the most challenging diseases, including cancer and cardiovascular disorders.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility and application of a specific, functionalized pyridazinone building block: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. provided for the corresponding carboxylic acid: 100047-66-3).[6][7]

This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Its key structural features—the N-methylated pyridazinone core and the reactive methyl ester group—offer multiple avenues for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities. This guide will cover the synthesis, derivatization strategies, and protocols for evaluating the biological potential of compounds derived from this valuable scaffold.

Core Scaffold: The Pyridazinone Nucleus

The pyridazinone ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its derivatives have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Activity: Many pyridazinone-based compounds have demonstrated potent anticancer effects, often by inhibiting key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2.[8][9]

-

Cardiovascular Effects: The scaffold is found in compounds with vasodilatory and antihypertensive properties, making it a target for cardiovascular drug development.[5]

-

Anti-inflammatory and Analgesic Properties: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic activities.[2][10][11]

-

Antimicrobial Activity: The pyridazinone core has also been incorporated into agents with antibacterial and antifungal properties.[8]

The diverse biological potential of this scaffold underscores the value of This compound as a starting point for novel drug discovery projects.

Physicochemical Properties and Data

Below is a summary of the key physicochemical properties for the parent compound and its carboxylic acid analogue. This data is essential for planning synthetic transformations and understanding the compound's behavior in biological assays.

| Property | This compound (Predicted) | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[7] |

| CAS Number | Not available | 100047-66-3 |

| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃ |

| Molecular Weight | 168.15 g/mol | 154.12 g/mol |

| SMILES | CN1N=C(C=CC1=O)C(=O)OC | CN1N=C(C=CC1=O)C(O)=O |

| Purity | >95% (Typically) | >95% (Typically) |

| Storage Conditions | 2-8 °C | 2-8 °C |

Synthetic Pathways and Derivatization Strategies

The true utility of This compound lies in its potential for chemical modification. The methyl ester at the C3 position is a prime handle for derivatization, allowing for the introduction of diverse functional groups to probe interactions with biological targets.

Workflow for Derivatization

The following diagram illustrates a general workflow for utilizing this building block in a medicinal chemistry campaign.

Caption: General workflow for derivatization and screening.

Protocol 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The first step in many derivatization pathways is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid is a key intermediate for amide bond formation.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Lithium hydroxide (LiOH) solution

-

1 M Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1 M LiOH solution (1.5 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and cool to 0 °C.

-

Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum to yield the desired carboxylic acid.

Protocol 2: Amide Coupling to Generate a Diverse Library

With the carboxylic acid in hand, a library of amide derivatives can be synthesized using standard peptide coupling reagents.

Materials:

-

1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (from Protocol 1)

-

A diverse set of primary and secondary amines (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vial, dissolve the carboxylic acid (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Seal the vial and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Application in Anticancer Drug Discovery

Pyridazinone derivatives have shown significant promise as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8]

Hypothesized Mechanism of Action (VEGFR-2 Inhibition)

The diagram below illustrates the signaling pathway that can be targeted by pyridazinone-based inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized pyridazinone derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized pyridazinone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a library of derivatives, researchers can gain valuable insights into the SAR of this scaffold. For instance, modifying the amide group can influence:

-

Potency: Different substituents can form additional hydrogen bonds or hydrophobic interactions within the target's binding pocket, enhancing inhibitory activity.

-

Selectivity: Modifications can be tailored to improve selectivity for a specific kinase over others, reducing off-target effects.

-

Physicochemical Properties: Changes to the periphery of the molecule can improve solubility, cell permeability, and metabolic stability, all critical factors for drug development.